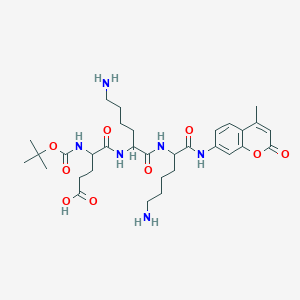
2,3,4-Tribromo-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tribromo-6-methylpyridine is a brominated pyridine derivative with the molecular formula C₆H₄Br₃N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromo-6-methylpyridine typically involves the bromination of 6-methylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 4 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification methods to obtain the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tribromo-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki Coupling: Palladium catalysts and arylboronic acids are used under mild conditions to achieve the desired coupling.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products:
Applications De Recherche Scientifique
2,3,4-Tribromo-6-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Material Science: Investigated for its potential as a building block in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2,3,4-Tribromo-6-methylpyridine in various reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates nucleophilic substitution and coupling reactions, allowing for the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5-Tribromo-6-methylpyridine
- 2,4,6-Tribromo-3-methylpyridine
- 2,3,4-Tribromo-5-methylpyridine
Uniqueness
2,3,4-Tribromo-6-methylpyridine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of derivatives that can be synthesized.
Propriétés
Formule moléculaire |
C6H4Br3N |
|---|---|
Poids moléculaire |
329.81 g/mol |
Nom IUPAC |
2,3,4-tribromo-6-methylpyridine |
InChI |
InChI=1S/C6H4Br3N/c1-3-2-4(7)5(8)6(9)10-3/h2H,1H3 |
Clé InChI |
LFTYXASNURBGLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)



![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)


![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)

